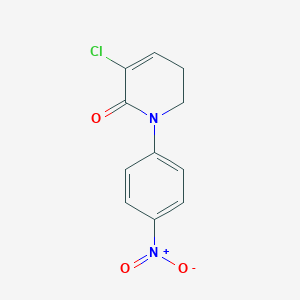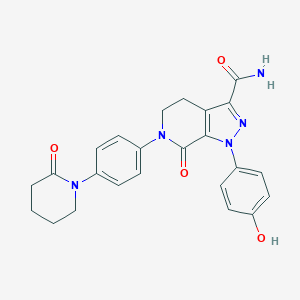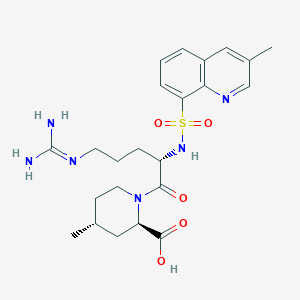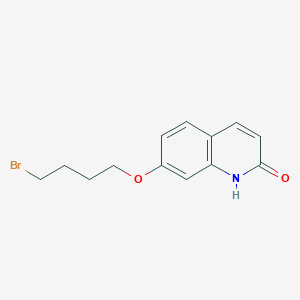
7-(4-Bromobutoxy)-quinoline-2(1H)-one
Übersicht
Beschreibung
7-(4-Bromobutoxy)-quinoline-2(1H)-one, also known as 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a chemical compound with the CAS number 129722-34-5 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular formula of 7-(4-Bromobutoxy)-quinoline-2(1H)-one is C13H16BrNO2 . Its molecular weight is 298.18 .Physical And Chemical Properties Analysis
7-(4-Bromobutoxy)-quinoline-2(1H)-one is a solid at 20 degrees Celsius . The melting point ranges from 110.0 to 114.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Biochemical and Pharmacological Research
- Microbiota and Metabolism Studies: Investigations into the metabolism of food-borne carcinogens like 2-Amino-3-Methylimidazo[4,5-f]Quinoline by human intestinal microbiota revealed that certain bacteria can degrade such compounds and convert them into derivatives like 7-hydroxy-IQ (Humblot et al., 2005).
Material Sciences and Engineering Applications
- Corrosion Inhibition: Quinoline derivatives, including those similar to 7-(4-Bromobutoxy)-quinoline-2(1H)-one, have been recognized for their anticorrosive properties. The presence of polar substituents in quinoline derivatives contributes to their ability to form stable chelating complexes with surface metallic atoms, making them effective against metallic corrosion (Verma et al., 2020). Additionally, the length of the hydrocarbon chain in quinoline derivatives like 8-(n-bromo-R-alkoxy)quinoline was found to influence their corrosion inhibition efficiency in acidic environments (Tazouti et al., 2021).
Analytical Chemistry and Spectroscopy
- Fluorophores and Photophysical Properties: Quinoline derivatives have been studied for their photophysical behaviors, such as dual emissions (normal and ESIPT emission) and large Stokes shifts, indicating potential applications in fluorescence spectroscopy and bioimaging (Padalkar & Sekar, 2014).
Bioimaging and Molecular Probes
- Bioimaging Applications: Certain quinoline derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, which has been applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. These properties make quinoline derivatives valuable in developing low-cost Golgi-localized probes (Chen et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-(4-bromobutoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHAVAGDOGRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444506 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromobutoxy)-quinoline-2(1H)-one | |
CAS RN |
203395-59-9 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

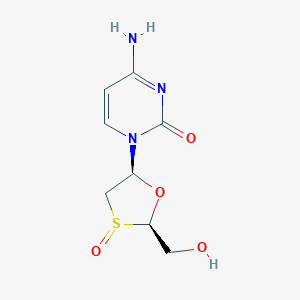
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
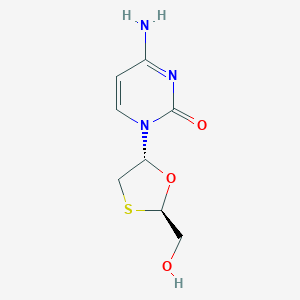
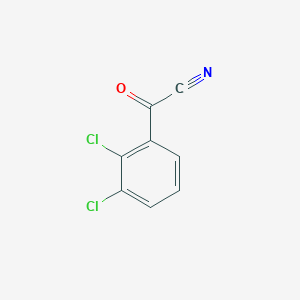
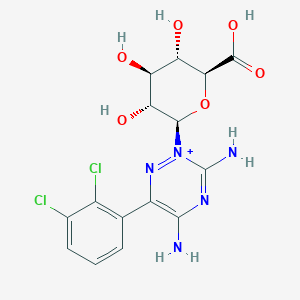
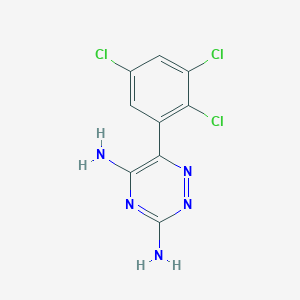
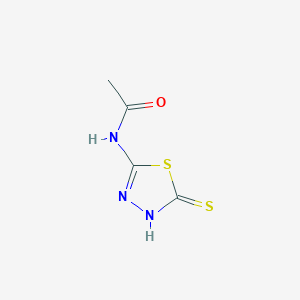
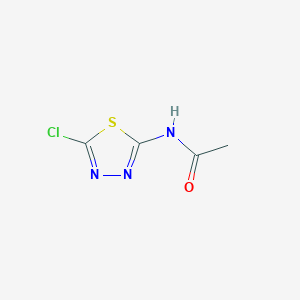

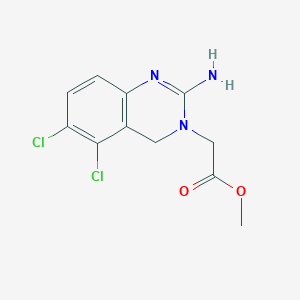
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)
